molecular formula C11H21N5O B2689742 4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101198-34-7

4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2689742
CAS No.: 2101198-34-7
M. Wt: 239.323
InChI Key: OVBKPPAQGNMGIQ-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an amino group, a dimethylaminoethyl group, and a propyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using a suitable propyl halide in the presence of a base.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a dimethylaminoethyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylaminoethyl groups using suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-[2-(dimethylamino)ethyl]-1-butyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxylate

Uniqueness

4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-4-6-16-8-9(12)10(14-16)11(17)13-5-7-15(2)3/h8H,4-7,12H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKPPAQGNMGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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